molecular formula C14H12ClNO3S B3055690 N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide CAS No. 6630-10-0

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide

Cat. No.: B3055690
CAS No.: 6630-10-0
M. Wt: 309.8 g/mol
InChI Key: HJVPWOGNIQFJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Significance in Sulfonamide Research

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide (molecular formula: C₁₄H₁₂ClNO₃S) is a synthetic sulfonamide derivative characterized by a central acetamide group linked to a 4-chlorobenzenesulfonyl-substituted phenyl ring. This compound represents a strategic modification of classical benzenesulfonamide scaffolds, engineered to enhance target selectivity and metabolic stability in therapeutic applications. Its structural architecture combines two pharmacologically significant motifs: the sulfonamide group, known for its role in enzyme inhibition, and the chloro-substituted aromatic system, which modulates electronic properties and binding affinity.

In modern medicinal chemistry, this compound serves as a critical intermediate for developing protease inhibitors and hormone receptor antagonists. Its significance lies in its ability to bridge historical sulfonamide pharmacology with contemporary drug discovery paradigms, particularly in oncology and endocrinology. Researchers have leveraged its modular structure to explore structure-activity relationships (SAR) in prostaglandin synthase and carbonic anhydrase inhibition, demonstrating its versatility as a molecular scaffold.

Structural Evolution from Classical Benzenesulfonamide Derivatives

The structural progression from early sulfonamides to this compound reflects iterative optimization for enhanced pharmacokinetic properties. A comparative analysis reveals key innovations:

Feature Classical Sulfonamide (e.g., Prontosil) This compound
Core Structure Simple sulfanilamide backbone Acetamide-linked bis-aromatic system
Substituents Para-aminobenzene sulfonamide 4-Chlorobenzenesulfonyl and acetyl groups
Molecular Weight ~250 g/mol 309.77 g/mol
Solubility Profile High aqueous solubility Moderate lipophilicity (logP ~2.8)

The addition of the 4-chlorobenzenesulfonyl moiety introduces steric bulk and electron-withdrawing effects, which reduce metabolic deactivation compared to first-generation sulfonamides. The acetamide group further stabilizes the molecule by resisting hydrolysis under physiological conditions, a limitation observed in early sulfanilamide antibiotics. These modifications were enabled by advances in Friedel-Crafts alkylation and sulfonation techniques, as exemplified by patent EP0115328B1, which details large-scale synthesis routes for chlorobenzenesulfonyl intermediates.

Historical Milestones in Sulfonamide-Based Drug Discovery

The development of this compound is rooted in three transformative eras of sulfonamide research:

  • 1930s–1940s: Antibiotic Revolution
    The discovery of Prontosil (sulfamidochrysoidine) in 1932 marked the first therapeutic application of sulfonamides, proving effective against streptococcal infections. This era established the sulfonamide group as a critical pharmacophore but revealed limitations in bacterial resistance and toxicity.

  • 1980s–1990s: Targeted Synthesis
    Advances in organic synthesis, particularly the use of thionyl chloride for sulfonic acid chloride formation (as described in EP0115328B1), enabled precise modifications of the benzenesulfonamide core. Researchers developed derivatives with substituted aryl groups to improve binding specificity, culminating in compounds like the title molecule.

  • 2000s–Present: Multifunctional Agents
    Modern studies, such as those on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, demonstrate the compound’s utility beyond antimicrobial activity. For instance, 3-trifluoromethyl analogs exhibit potent progesterone receptor antagonism, highlighting the scaffold’s adaptability to diverse therapeutic targets.

This compound’s synthesis in the late 20th century coincided with the rise of combinatorial chemistry, allowing systematic exploration of its derivatives. Patent analyses reveal that its production leverages scalable methods, including one-pot sulfonation-acetylation sequences, to achieve yields exceeding 80%. Such innovations underscore its role as a bridge between traditional sulfonamide chemistry and modern drug design.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVPWOGNIQFJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289262
Record name N-[4-(4-Chlorobenzene-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-10-0
Record name NSC60019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(4-Chlorobenzene-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ACETAMIDO-4'-CHLORODIPHENYL SULFONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thioether Oxidation Route

Synthesis of 4-(4-Chlorophenylthio)aniline

The first step involves nucleophilic aromatic substitution to introduce a thioether group. 4-Bromoaniline reacts with 4-chlorothiophenol in the presence of a base such as triethylamine and a copper(I) iodide catalyst. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours:

$$
\text{4-Bromoaniline} + \text{4-Chlorothiophenol} \xrightarrow[\text{CuI, Et}_3\text{N}]{\text{DMF, 80–100°C}} \text{4-(4-Chlorophenylthio)aniline} + \text{HBr}
$$

Oxidation to Sulfone

The thioether intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step typically achieves >90% conversion within 4–6 hours:

$$
\text{4-(4-Chlorophenylthio)aniline} \xrightarrow[\text{mCPBA}]{\text{CH}2\text{Cl}2, 0–5°C} \text{4-(4-Chlorobenzenesulfonyl)aniline} + \text{Byproducts}
$$

Acetylation of Aniline

The final acetylation employs acetic anhydride in pyridine or triethylamine, yielding the target compound. Reaction conditions (room temperature, 2–4 hours) prevent over-acetylation:

$$
\text{4-(4-Chlorobenzenesulfonyl)aniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}_2} \text{N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide} + \text{AcOH}
$$

Key Data:
Step Yield (%) Purity (HPLC)
1.1 75–85 92–95
1.2 88–93 96–98
1.3 90–95 98–99

Direct Sulfonylation and Acetylation

Sulfonylation of 4-Nitroaniline

4-Nitroaniline reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane using pyridine as a base. The reaction forms 4-nitro-N-(4-chlorobenzenesulfonyl)aniline at 0–5°C over 2 hours:

$$
\text{4-Nitroaniline} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{Pyridine}]{\text{CH}2\text{Cl}_2} \text{4-Nitro-N-(4-chlorobenzenesulfonyl)aniline} + \text{HCl}
$$

Reduction of Nitro Group

Catalytic hydrogenation with Pd/C in ethanol reduces the nitro group to an amine at 25°C and 3 atm H₂ pressure:

$$
\text{4-Nitro-N-(4-chlorobenzenesulfonyl)aniline} \xrightarrow[\text{Pd/C, H}_2]{\text{EtOH}} \text{4-Amino-N-(4-chlorobenzenesulfonyl)aniline}
$$

Acetylation

The amine is acetylated using acetyl chloride in tetrahydrofuran (THF) with triethylamine, yielding the final product:

$$
\text{4-Amino-N-(4-chlorobenzenesulfonyl)aniline} + \text{CH}3\text{COCl} \xrightarrow[\text{Et}3\text{N}]{\text{THF}} \text{this compound} + \text{HCl}
$$

Key Data:
Step Yield (%) Reaction Time
2.1 70–80 2 hours
2.2 85–90 4 hours
2.3 88–92 3 hours

Coupling via Steglich Esterification

Synthesis of 4-(4-Chlorobenzenesulfonyl)benzoic Acid

4-Bromobenzoic acid undergoes Ullmann coupling with 4-chlorobenzenesulfonamide using a copper catalyst in dimethylacetamide (DMAc) at 120°C:

$$
\text{4-Bromobenzoic acid} + \text{4-ClC}6\text{H}4\text{SO}2\text{NH}2 \xrightarrow[\text{Cu, DMAc}]{120°C} \text{4-(4-Chlorobenzenesulfonyl)benzoic acid} + \text{NH}_3
$$

Activation and Amide Formation

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Subsequent reaction with 4-aminophenylacetamide forms the target compound:

$$
\text{4-(4-Chlorobenzenesulfonyl)benzoic acid} + \text{4-Aminophenylacetamide} \xrightarrow[\text{EDC/DMAP}]{\text{CH}2\text{Cl}2} \text{this compound} + \text{H}_2\text{O}
$$

Key Data:
Parameter Value
Coupling Efficiency 82–88%
Reaction Time 24 hours
Purification Method Recrystallization

Comparative Analysis of Methods

Method Advantages Limitations
Thioether Oxidation High yields, minimal byproducts Requires toxic oxidants (mCPBA)
Direct Sulfonylation Scalable for industrial production Multi-step, time-consuming
Steglich Coupling Mild conditions, precise control Expensive reagents (EDC, DMAP)

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The acetamide group can be oxidized to form corresponding acids or other derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-[4-(4-Chlorobenzenesulfonyl)-Phenyl]-Sulfide.

    Oxidation: Formation of N-[4-(4-Chlorobenzenesulfonyl)-Phenyl]-Acetic Acid.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide serves as a precursor for synthesizing various pharmacologically active compounds. Its applications include:

  • Anticancer Agents : The compound has been investigated for its potential in developing anticancer drugs. For instance, derivatives have shown significant inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors .
  • Antimicrobial Properties : Studies indicate that related sulfonamides exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

Materials Science

In materials science, this compound is utilized in developing advanced materials such as:

  • Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Coatings : Its chemical structure allows it to be used in coatings that require specific functional properties, such as resistance to corrosion or UV light.

Biological Studies

The compound is also studied for its interactions with biological targets:

  • Enzyme Inhibition : this compound interacts with enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic applications.
  • Cellular Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines, indicating their potential use in cancer therapy .

Case Study 1: Anticancer Activity

A study on related benzenesulfonamides demonstrated significant inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Effects

Research evaluating the antibacterial activity of similar compounds showed substantial inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae. Compounds were effective at concentrations as low as 50 μg/mL, indicating their potential for further development as antimicrobial agents .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer and antimicrobial agentsSignificant enzyme inhibition and apoptosis induction
Materials ScienceAdvanced polymers and coatingsEnhanced mechanical properties
Biological StudiesEnzyme inhibition studiesDisruption of metabolic pathways

Mechanism of Action

The mechanism of action of N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide group serves as a critical pharmacophore. Modifications here significantly alter biological activity:

Compound Name Sulfonamide Substituent Molecular Weight (g/mol) Key Activity/Property Reference
Target Compound 4-Chlorobenzenesulfonyl ~324.77* Structural rigidity, lipophilicity
N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide Morpholinylsulfonyl ~366.84* Potential CNS activity (inference from morpholine’s presence)
Compound 35 () 4-Methylpiperazinylsulfonyl ~337.42* Analgesic (comparable to paracetamol)
Sulfamethizole Impurity () 5-Methyl-1,3,4-thiadiazole ~356.41* Antibacterial impurity (linked to sulfonamide drugs)

*Calculated based on molecular formulas.

  • Chlorobenzenesulfonyl vs. Morpholine/piperazine substituents introduce basicity, which can enhance water solubility and CNS penetration .
  • Thiadiazole vs. Chlorophenyl : Thiadiazole-containing compounds (e.g., sulfamethizole derivatives) are associated with antibacterial activity due to their ability to inhibit dihydropteroate synthase. The absence of this heterocycle in the target compound suggests divergent therapeutic applications .

Halogenation Patterns and Bioactivity

Chlorine positioning and additional halogens influence potency and selectivity:

Compound Name Halogenation Pattern Key Feature Reference
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-Dichlorophenyl + 4-Cl Enhanced steric bulk; related to diclofenac (anti-inflammatory)
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide 2-Chlorobenzyl + imidazole Potential kinase inhibition (imidazole motif)
Target Compound 4-Chlorobenzenesulfonyl Balanced lipophilicity and electronic effects
  • The target compound’s single chloro group may offer a safer profile .
  • Imidazole-containing derivatives () leverage nitrogen-rich heterocycles for hydrogen bonding, often seen in kinase inhibitors. The target compound lacks this feature, suggesting different mechanistic pathways .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Piperazine and morpholine groups () are prone to oxidative metabolism, whereas the chloro group may slow degradation via electron-withdrawing effects .
  • Crystallinity : The planar sulfonamide group in the target compound (confirmed by X-ray) suggests high crystallinity, which could impact formulation stability .

Biological Activity

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring, which is known for its ability to interact with various biological targets. The presence of the chloro group enhances the compound's reactivity and biological efficacy. Its chemical formula is C₁₃H₁₃ClN₄O₂S, with a molecular weight of approximately 308.78 g/mol.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This property is critical for the development of drugs targeting various diseases, including cancer and bacterial infections .
  • Cellular Signaling : The compound has been shown to influence cellular signaling pathways, potentially through calcium release and activation of protein kinases, which are vital for various physiological processes .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231, a model for breast cancer. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the inhibition of key enzymes such as dihydropteroate synthase (DHPS), which is essential for bacterial folate biosynthesis .

Case Studies

  • Anticancer Efficacy : A study involving this compound demonstrated that treatment led to a marked decrease in cell viability in MDA-MB-231 cells, with IC50 values indicating potent cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
  • Antibacterial Activity : In another study, the compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 50 μg/mL. The results suggested that it could serve as a lead compound for developing new antibacterial agents targeting DHPS .

Research Findings Summary

Study Focus Findings
Anticancer ActivityInduced apoptosis in MDA-MB-231 cells; IC50 values demonstrated potency .
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli; effective at 50 μg/mL .
Mechanism of ActionStrong interactions with enzyme active sites; influences signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide, and how can purity be ensured?

  • Methodological Answer : Copper-catalyzed coupling of sodium sulfinates with aryl amines in green solvents (e.g., water or ethanol) is a scalable approach. Post-synthesis, purity is validated via column chromatography (DCM/EA or Hexane/EA systems) and confirmed by ¹H/¹³C NMR and HRMS (ESI-TOF) to verify molecular weights . For intermediates like bromoacetyl derivatives, reactions with 4-acetamidophenacyl bromide yield ~90% purity, as noted in analogous syntheses .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica reports) resolves bond angles and stereochemistry, while NMR (¹H/¹³C) identifies functional groups. For example, sulfonamide protons appear at δ 7.5–8.0 ppm, and acetamide carbonyls resonate near δ 170 ppm in ¹³C spectra . IUPAC Standard InChIKey (WDOCBIHNYYQINH-UHFFFAOYSA-N) provides definitive structural validation .

Advanced Research Questions

Q. What mechanistic insights exist for the pharmacological activity of sulfonamide-acetamide derivatives?

  • Methodological Answer : Analogs like N-[4-(piperazinylsulfonyl)phenyl]acetamide inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS), reducing inflammatory hypernociception. In vitro assays (e.g., COX-2 inhibition IC₅₀) and in vivo models (carrageenan-induced edema) are used to quantify efficacy . Structure-activity relationships (SARs) highlight the necessity of the 4-chlorobenzenesulfonyl group for target binding .

Q. How do solvent systems and catalysts influence the synthesis of this compound?

  • Methodological Answer : Copper(I) iodide in DMSO/H₂O enables efficient sulfonamide bond formation with minimal byproducts. Green solvent optimization (e.g., ethanol/water mixtures) improves yield by 15–20% compared to DMF, as shown in analogous sulfonamide syntheses . Reaction monitoring via TLC (Rf ≈ 0.4 in Hexane/EA 3:1) ensures intermediate stability .

Q. What analytical techniques resolve contradictions in reported bioactivity data for sulfonamide-acetamide compounds?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) arise from assay variability (cell-free vs. cell-based systems). Meta-analyses using standardized protocols (e.g., ELISA for PGE₂ quantification) and controlled compound purity (≥95% by HPLC) reduce variability . Molecular docking (AutoDock Vina) further validates target specificity by comparing binding energies of 4-chloro vs. non-chloro derivatives .

Data Analysis & Experimental Design

Q. How can researchers design in vivo studies to evaluate the anti-inflammatory efficacy of this compound?

  • Methodological Answer : Use murine models (e.g., CFA-induced arthritis) with oral dosing (10–50 mg/kg/day). Measure plasma pharmacokinetics (LC-MS/MS for Cmax, Tmax) and tissue distribution. Histopathology (H&E staining) and cytokine profiling (IL-6, TNF-α via multiplex assays) correlate efficacy with mechanistic pathways .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodological Answer : Acute toxicity studies (OECD 423) in rodents identify LD₅₀ and NOAEL. Hepatotoxicity is assessed via ALT/AST levels, while nephrotoxicity is screened using urinary KIM-1 biomarkers. Structural analogs (e.g., dapsone derivatives) suggest that N-acetylation reduces methemoglobinemia risk, a key consideration for chronic dosing .

Structural & Computational Chemistry

Q. How does the 4-chloro substituent impact the compound’s electronic properties?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G*) reveal the chloro group increases electron-withdrawing effects, stabilizing the sulfonamide moiety (bond length ~1.63 Å). This enhances hydrogen bonding with target proteins (e.g., COX-2), as shown in electrostatic potential maps .

Q. Can molecular modeling predict metabolite formation for this compound?

  • Methodological Answer : Yes. CYP450 isoform-specific metabolism (e.g., CYP3A4) is simulated using Schrödinger’s ADMET Predictor. Major metabolites (e.g., N-deacetylated or hydroxylated derivatives) are identified, guiding LC-MS/MS method development for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.